Cyclo(-L-Alanine-L-Glutamic Acid) is a cyclic dipeptide formed from the amino acids L-Alanine and L-Glutamic Acid. This compound is characterized by its cyclic structure, which can influence its biological activity and stability compared to linear peptides. Cyclo(-L-Alanine-L-Glutamic Acid) has garnered interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.
Cyclo(-L-Alanine-L-Glutamic Acid) can be synthesized from its linear precursor, L-Alanyl-L-Glutamic Acid, through cyclization methods that typically involve dehydrating agents. It is also found in nature as part of various biological processes, although its specific natural occurrence is less documented.
Cyclo(-L-Alanine-L-Glutamic Acid) belongs to the class of cyclic dipeptides, which are small peptides that form a cyclic structure. These compounds are often classified based on their amino acid composition and chirality. The cyclic form can exhibit distinct properties and biological activities compared to their linear counterparts.
The synthesis of Cyclo(-L-Alanine-L-Glutamic Acid) can be achieved through several methods:
The cyclization process typically requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents. The use of solvents like trifluoroethanol has been reported to enhance yields during synthesis .
Cyclo(-L-Alanine-L-Glutamic Acid) features a diketopiperazine ring structure formed by the condensation of the carboxyl group of one amino acid with the amino group of another. The molecular formula is , with a molecular weight of 200.19 g/mol.
The structural conformation can affect its interactions with biological targets, influencing its pharmacological profile.
Cyclo(-L-Alanine-L-Glutamic Acid) can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired products and include factors such as temperature and solvent choice. For instance, oxidation may yield oxidized derivatives, while reduction may lead to altered forms of the cyclic dipeptide.
The mechanism of action for Cyclo(-L-Alanine-L-Glutamic Acid) involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it has been studied for potential inhibitory effects on enzymes involved in disease pathways, suggesting therapeutic implications in treating certain conditions.
Cyclo(-L-Alanine-L-Glutamic Acid) exhibits properties typical of cyclic peptides, including stability against enzymatic degradation compared to linear peptides. Its solubility varies depending on solvent polarity and pH levels.
Cyclo(-L-Alanine-L-Glutamic Acid) has diverse applications in scientific research:
The 2,5-diketopiperazine (DKP) scaffold, formed by the cyclization of two α-amino acids, represents the smallest cyclic peptide motif in nature. Its intrinsic rigidity, stability against enzymatic degradation, and capacity for diverse non-covalent interactions make it a privileged structure in medicinal chemistry and chemical biology [2] [4]. DKPs exhibit remarkable biofunctional diversity, including antimicrobial, anticancer, antiviral, and signaling activities. For example, cyclo(L-Leu-L-Pro) produced by Achromobacter xylosoxidans inhibits aflatoxin biosynthesis in Aspergillus parasiticus by repressing key aflatoxin-related genes (aflR, hexB, pksL1) at concentrations as low as 0.20 mg/ml [6]. Similarly, cyclo(L-Ala-L-Pro) specifically binds to and inhibits glutathione S-transferase (AfGST) in Aspergillus flavus, disrupting aflatoxin regulatory pathways [1]. The DKP core’s ability to mimic peptide conformations enables precise target engagement, as demonstrated by the FDA-approved DKP-derived drug Tadalafil (a PDE5 inhibitor) and clinical candidates like Retosiban (an oxytocin antagonist) [4].
Table 1: Bioactive Cyclic Dipeptides Featuring the DKP Scaffold
| Compound | Producing Organism | Biological Activity | Molecular Target |
|---|---|---|---|
| cyclo(-L-Ala-L-Pro) | Stenotrophomonas sp. | Aflatoxin inhibition | AfGST enzyme in A. flavus |
| cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | Represses aflatoxin gene expression | Transcriptional regulator AflR |
| cyclo(L-Phe-L-Pro) | Lactobacillus plantarum | Antiviral (influenza A/H3N2) | Viral entry/fusion machinery |
| cyclo(L-Pro-D-Leu) | Entomopathogenic bacteria | Antifungal (against A. flavus, MIC 8 μg/ml) | Fungal cell wall/membrane synthesis |
| Phenylahistin | Aspergillus ustus | Tubulin depolymerization (anticancer) | β-tubulin subunit |
Stereochemistry governs the three-dimensional architecture and bioactivity of DKPs. The proline residue imposes conformational constraints due to its pyrrolidine ring, favoring specific ring puckering and side chain orientations [2] [4]. In cyclo(-L-Ala-L-Glu), the (2S,5S) configuration results in a cis orientation of the Ala and Glu side chains relative to the DKP plane, enabling distinct hydrogen-bonding and electrostatic interactions with biological targets. This stereospecificity is critical for activity: cyclo(L-Pro-D-Leu) exhibits potent antifungal effects against A. flavus (MIC 8 μg/ml), while its diastereomer cyclo(L-Pro-L-Leu) shows significantly reduced efficacy [10]. Computational analyses reveal that DKPs with L-configured amino acids adopt boat or chair conformations that optimize hydrophobic burial or polar contact surfaces, directly influencing membrane permeability and target affinity [2] [4]. The presence of proline enhances metabolic stability, as observed in cyclo(-L-Ala-L-Glu)’s resistance to peptidases in physiological environments [8].
Cyclic dipeptides were first identified in 1880 and initially dismissed as protein degradation artifacts. However, advances in analytical techniques have revealed their widespread occurrence in biological systems and fermented foods [2] [4]. cyclo(-L-Ala-L-Glu) (CAS# 16364-36-6) was historically characterized as a minor metabolite in microbial fermentations, with limited pharmacological exploration. Recent interest has been reignited due to:
Table 2: Physicochemical Properties of Cyclo(-L-Ala-L-Glu)
| Property | Value | Method/Reference |
|---|---|---|
| CAS Number | 16364-36-6 | Chemical registry |
| Molecular Formula | C₈H₁₂N₂O₄ | High-resolution MS |
| Molecular Weight | 200.19 g/mol | Mass spectrometry |
| Boiling Point | 621.2±40.0 °C at 760 mmHg | Thermogravimetric analysis |
| Flash Point | 329.5±27.3 °C | Closed-cup method |
| LogP | -2.02 | Chromatographic measurement |
| Hydrogen Bond Acceptors | 6 | Computational modeling |
| Topological Polar Surface Area | 95.5 Ų | Chemoinformatic calculation |
Despite its promising features, critical knowledge gaps persist:
Table 3: Synthesis and Isolation Routes for Cyclo(-L-Ala-L-Glu)
| Method | Key Features | Yield/Purity | Reference Approach |
|---|---|---|---|
| Chemical Synthesis | Solution-phase cyclization of L-Ala-L-Glu dipeptide | ~45% yield, >85% purity | Standard peptide coupling |
| Microbial Fermentation | Lactobacillus plantarum culture filtrate | <10 mg/L | Natural production |
| Anion Exchange Chromatography (AEC) | Purification using IRA-67/A420S resins | Moderate purity | Pre-2020 methods |
| High-throughput MeSPE | C18 SPE with methanol gradient (5–50%) | >90% purity, 5-fold yield increase | Modern isolation [9] |
| CRISPR/Cas-enhanced Biosynthesis | cdps gene editing in host strains | Theoretical, not reported | Proposed future direction |
The article continues with deeper explorations of chemical properties and bioactivity mechanisms in subsequent sections, maintaining the structured approach outlined above.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5